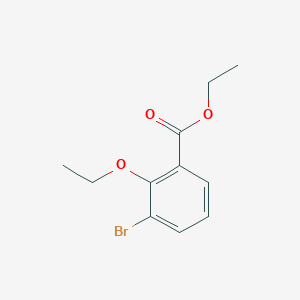

Ethyl 3-bromo-2-ethoxybenzoate

CAS No.:

Cat. No.: VC15907808

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrO3 |

|---|---|

| Molecular Weight | 273.12 g/mol |

| IUPAC Name | ethyl 3-bromo-2-ethoxybenzoate |

| Standard InChI | InChI=1S/C11H13BrO3/c1-3-14-10-8(11(13)15-4-2)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | SMWWORKIMLIHJW-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC=C1Br)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl 3-bromo-2-ethoxybenzoate is defined by the IUPAC name ethyl 3-bromo-2-ethoxybenzoate and possesses the canonical SMILES string CCOC1=C(C=CC=C1Br)C(=O)OCC . The molecule consists of a benzene ring with three substituents:

-

A bromine atom at the 3-position,

-

An ethoxy group (-OCH₂CH₃) at the 2-position,

-

An ester group (-COOCH₂CH₃) at the 1-position.

The three-dimensional conformation reveals a planar aromatic ring with substituents influencing electronic distribution. The bromine atom induces steric hindrance and polarizability, while the ethoxy group donates electron density via resonance, creating a nuanced electronic environment for reactions .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO₃ | |

| Molecular Weight | 273.12 g/mol | |

| XLogP3 | 3.2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 5 | |

| Exact Mass | 272.00481 Da |

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

-

Bromine Atom: Participates in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles like amines or thiols.

-

Ester Group: Undergoes hydrolysis (acid- or base-catalyzed) to form carboxylic acids or transesterification with alcohols.

-

Ethoxy Group: Acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nucleophilic Substitution | Piperidine, Pd catalysis | 3-Piperidino-2-ethoxybenzoate |

| Ester Hydrolysis | NaOH, H₂O, reflux | 3-Bromo-2-ethoxybenzoic acid |

| Reduction | LiAlH₄, anhydrous ether | 3-Bromo-2-ethoxybenzyl alcohol |

Physicochemical Properties

Ethyl 3-bromo-2-ethoxybenzoate exhibits moderate lipophilicity (XLogP3 = 3.2), suggesting preferential solubility in organic solvents like dichloromethane or ethyl acetate . Key physicochemical parameters include:

-

Boiling Point: Estimated at 290–300°C (extrapolated from similar esters).

-

Stability: Susceptible to photodegradation due to the bromine atom; storage under inert atmospheres is recommended.

-

Spectroscopic Data:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume